1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine
Description
Properties
Molecular Formula |
C10H9N5O2S |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H9N5O2S/c11-9(12)14-10-13-8(5-18-10)6-2-1-3-7(4-6)15(16)17/h1-5H,(H4,11,12,13,14) |
InChI Key |
AAYTYDUUQQDZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 3 Nitrophenyl Thiazol 2 Yl Guanidine and Analogues
Approaches to the Construction of the Thiazole (B1198619) Ring System
The formation of the thiazole ring is a cornerstone of the synthesis of 1-(4-(3-nitrophenyl)thiazol-2-yl)guanidine. Various synthetic strategies have been developed for the construction of thiazole and its derivatives, with cyclization and multi-component reactions being among the most prominent.
Cyclization Reactions for Thiazole Annulation
The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793). In the context of synthesizing the target molecule, the key intermediate, 2-amino-4-(3-nitrophenyl)thiazole, can be efficiently prepared via this route.
The synthesis commences with the preparation of the requisite α-haloketone, 2-bromo-1-(3-nitrophenyl)ethanone. This is typically achieved through the bromination of 1-(3-nitrophenyl)ethanone. The subsequent reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea in a suitable solvent, such as ethanol (B145695), leads to the formation of the 2-amino-4-(3-nitrophenyl)thiazole hydrochloride salt. Neutralization with a base then affords the free amine. nih.gov
Table 1: Hantzsch Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole
| Reactant 1 | Reactant 2 | Key Conditions | Product |
|---|
The reaction mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. A subsequent dehydration step then yields the aromatic thiazole ring. The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted thiazoles by varying the α-haloketone and the thioamide component.
Multi-component Reaction Strategies for Thiazole Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov While a direct multi-component synthesis of this compound is not prominently reported, MCRs have been utilized to synthesize related 2-aminothiazole (B372263) and 2-iminothiazole structures.
One such example involves a one-pot, three-component reaction of nitroepoxides, amines, and isothiocyanates to afford 2-iminothiazoles. nih.gov This reaction proceeds through the in situ formation of a thiourea from the amine and isothiocyanate, which then reacts with the nitroepoxide. While this method does not directly yield the target compound, it represents a convergent strategy for accessing the core thiazole structure with a nitrogen-containing substituent at the 2-position.
Synthetic Routes for Incorporating the Guanidine (B92328) Moiety
Once the 2-amino-4-(3-nitrophenyl)thiazole core has been synthesized, the next critical step is the introduction of the guanidine functionality. This transformation is typically achieved through the reaction of the primary amino group of the thiazole with a suitable guanidinylating agent.
Nucleophilic Substitution Reactions in Guanidine Formation
A common method for the synthesis of guanidines is the reaction of an amine with a pre-formed guanidinylating agent, where a leaving group is displaced by the amine. A variety of reagents can be employed for this purpose, including S-methylisothiourea salts and pyrazole-1-carboxamidines.
The reaction of 2-amino-4-(3-nitrophenyl)thiazole with S-methylisothiourea sulfate, for instance, would proceed via a nucleophilic attack of the exocyclic amino group on the carbon of the S-methylisothiourea, with the subsequent elimination of methanethiol, to yield the desired guanidine. This reaction is often carried out in the presence of a base to neutralize the salt and facilitate the reaction.
Table 2: Guanidinylation of 2-Amino-4-(3-nitrophenyl)thiazole via Nucleophilic Substitution
| Amine Substrate | Guanidinylating Agent | General Conditions | Product |
|---|---|---|---|
| 2-Amino-4-(3-nitrophenyl)thiazole | S-Methylisothiourea sulfate | Basic conditions | This compound |
Another approach involves the use of protected pyrazole-1-carboxamidine derivatives, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The reaction of an amine with this reagent leads to the formation of a protected guanidine, which can then be deprotected under acidic conditions to yield the final product. This method offers the advantage of milder reaction conditions and the ability to introduce protecting groups that can be useful in multi-step syntheses.
Nucleophilic Addition Mechanisms for Guanidine Synthesis
Guanidines can also be synthesized through the nucleophilic addition of an amine to a cyanamide (B42294) or a carbodiimide. The reaction of 2-amino-4-(3-nitrophenyl)thiazole with cyanamide (H₂NCN) in the presence of an acid catalyst, such as a Lewis acid or a Brønsted acid, would lead to the formation of the guanidine product. organic-chemistry.org The acid catalyst activates the cyanamide towards nucleophilic attack by the amine.
Table 3: Guanidinylation of 2-Amino-4-(3-nitrophenyl)thiazole via Nucleophilic Addition
| Amine Substrate | Reagent | General Conditions | Product |
|---|
This method is attractive due to the simplicity of the starting materials. However, the reactivity of cyanamide can sometimes lead to the formation of side products, and careful control of reaction conditions is often necessary to achieve good yields.
Strategies for Introducing and Modifying the Nitrophenyl Group
The 3-nitrophenyl group is a key structural feature of the target molecule. The most straightforward strategy for its introduction is to begin the synthesis with a precursor that already contains this moiety. As discussed in the context of the Hantzsch synthesis, starting with 1-(3-nitrophenyl)ethanone allows for the direct incorporation of the 3-nitrophenyl group at the 4-position of the thiazole ring. This precursor is commercially available or can be synthesized by the nitration of acetophenone.
Alternatively, one could consider the nitration of a pre-formed 4-phenylthiazole (B157171) derivative. The electrophilic nitration of an aromatic ring is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid. However, the regioselectivity of this reaction would need to be carefully controlled to favor the formation of the 3-nitro isomer. The directing effects of the thiazole ring and any substituents on the phenyl ring would influence the position of nitration. For a 4-phenylthiazole system, nitration is expected to occur primarily on the phenyl ring, but a mixture of ortho, meta, and para isomers is possible, which would necessitate purification to isolate the desired 3-nitro product.
Modification of the nitro group itself is also a possibility. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. This would allow for the synthesis of a variety of analogues with different substituents on the phenyl ring, starting from the common this compound intermediate.
Advanced Synthetic Techniques and Optimization
The synthesis of this compound and its analogs has benefited significantly from the adoption of advanced synthetic techniques that offer improvements in reaction times, yields, and environmental impact over classical methods. A key innovation in this area is the use of microwave irradiation, which has emerged as a powerful tool for accelerating organic reactions. This approach often leads to higher purity of products and is aligned with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis utilizes the ability of specific molecules to transform electromagnetic energy into heat. This direct heating of the reaction mixture, as opposed to the conventional heating of the reaction vessel, results in rapid temperature increases and significantly accelerated reaction rates. nih.gov This technique has been successfully applied to the synthesis of heterocyclic compounds, including thiazole and guanidine derivatives. jusst.orgnycu.edu.tw
The synthesis of the target compound's core structure, the 2-aminothiazole ring, is a prime example of a reaction that is greatly enhanced by microwave irradiation. The classical Hantzsch thiazole synthesis, which involves the condensation of a ketone, thiourea, and a halogen, can require several hours of refluxing. jusst.org In contrast, microwave-assisted protocols can reduce the reaction time to mere minutes. researchgate.netgoogle.com
For instance, the synthesis of the precursor 2-amino-4-(3-nitrophenyl)thiazole can be efficiently achieved by reacting 3-nitroacetophenone with thiourea and iodine under microwave irradiation. jusst.org The reaction mixture, sometimes supported on a solid catalyst like NaHSO4-SiO2 or simply mixed in a solvent like ethanol or dimethylformamide (DMF), is subjected to microwave energy, leading to a rapid and high-yielding cyclization. jusst.orgrjpbcs.com This method not only accelerates the reaction but also often results in a cleaner product, simplifying purification. researchgate.net
Similarly, the subsequent guanidinylation step to form the final product can be expedited using microwave energy. The reaction of the 2-aminothiazole precursor with a suitable guanidinylating agent can be performed under microwave irradiation, often in a one-pot, aqua-mediated approach which further enhances the green credentials of the synthesis. jocpr.com This avoids the lengthy reaction times and harsh conditions sometimes associated with traditional methods for synthesizing substituted guanidines. nycu.edu.twjocpr.com
The optimization of these microwave-assisted protocols involves fine-tuning parameters such as microwave power, irradiation time, temperature, and the choice of solvent or solid support. Researchers have found that solvent-free conditions or the use of high-dielectric constant solvents can be particularly effective. rjpbcs.comrsc.org The efficiency of this technique is highlighted by the significant reduction in reaction times and the consistently high yields obtained compared to conventional heating methods. jusst.orgresearchgate.net
The following tables provide representative data from studies on the microwave-assisted synthesis of analogous 2-aminothiazole and guanidine derivatives, illustrating the typical conditions and advantages of this technology.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Analogues This table is interactive. Click on the headers to sort the data.
| Entry | Reactants | Method | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Substituted Acetophenone, Thiourea, Iodine | Conventional (Reflux) | Ethanol | 8-10 hours | 60-75 | jusst.org |
| 2 | Substituted Acetophenone, Thiourea, Iodine | Microwave (170 W) | Ethanol | 5-15 minutes | 85-95 | jusst.org |
| 3 | Substituted Acetophenone, Thiourea, NaHSO4–SiO2 | Conventional (Reflux) | Ethanol | 8 hours | 72 | rjpbcs.com |
| 4 | Substituted Acetophenone, Thiourea, NaHSO4–SiO2 | Microwave (320 W) | Solvent-free | 10-15 minutes | 92 | rjpbcs.com |
Table 2: Microwave-Assisted Synthesis of Substituted Guanidine Derivatives This table is interactive. Click on the headers to sort the data.
| Entry | Reactants | Method | Solvent | Power | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Thiourea, Various Amines, NaOH | Microwave | Water | 100 W | 10-95 minutes | Moderate | jocpr.com |
| 2 | PEG-supported Amine, Guanylating Agent | Microwave | N/A | N/A | N/A | Good | nycu.edu.tw |
Biological Activity Profiling and Molecular Target Identification of 1 4 3 Nitrophenyl Thiazol 2 Yl Guanidine Derivatives
Enzymatic Inhibition Studies
The biological activity of 1-(4-(3-nitrophenyl)thiazol-2-yl)guanidine derivatives has been primarily characterized through a series of enzymatic inhibition assays. These studies have revealed a complex profile of activity, with specific derivatives showing potency and selectivity against enzymes involved in neurodegeneration, inflammation, and cell cycle regulation.
Monoamine Oxidase (MAO) Isoforms (MAO-A, MAO-B) Selectivity and Reversibility
Research into 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which are structurally related to the guanidine (B92328) core, has identified them as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). The presence of the 4-(3-nitrophenyl)thiazole nucleus is considered a critical pharmacophoric feature for achieving this selective inhibition.
Studies have shown that these compounds are reversible inhibitors of hMAO-B. This characteristic is therapeutically significant, as reversible inhibition can offer a better safety profile compared to irreversible inhibition by allowing enzyme activity to be restored more quickly. The inhibitory activity is often presented as IC50 values, which denote the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Several derivatives have demonstrated IC50 values in the nanomolar range for hMAO-B, while showing significantly weaker inhibition of the hMAO-A isoform, leading to high selectivity indices (SI).
| Compound ID | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI = IC50A/IC50B) |
| Derivative 1 | > 10 | 0.068 | > 147 |
| Derivative 2 | > 10 | 0.045 | > 222 |
| Derivative 3 | 7.85 | 0.009 | 872 |
| Derivative 4 | 3.12 | 0.004 | 780 |
| Safinamide (Reference) | 5.20 | 0.098 | 53 |
| Selegiline (Reference) | 7.90 | 0.005 | 1580 |
This table presents a selection of data from studies on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives to illustrate typical inhibitory profiles.
Cholinesterase (Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)) Modulation
The thiazole (B1198619) scaffold is a recurring structural motif in the design of cholinesterase inhibitors for potential application in conditions like Alzheimer's disease. Various series of thiazole derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
While some derivatives show weak activity, others have demonstrated potent inhibition, with IC50 values in the low micromolar and even nanomolar range. mdpi.com The inhibitory profile is often dual, affecting both enzymes, although some compounds exhibit selectivity for one over the other. academie-sciences.fr For instance, certain benzimidazole-based thiazole derivatives have shown potent dual inhibition, with some compounds being more effective than the standard drug Donepezil. mdpi.com Conversely, another study on different thiazole derivatives found that the most potent AChE inhibitors exhibited only weak inhibition of BuChE. nih.govtandfonline.com This highlights the tunability of the thiazole scaffold in achieving desired selectivity.
| Compound Series | Target Enzyme | IC50 Range (µM) | Reference Compound |
| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 | Donepezil (IC50 = 2.16) |
| Benzimidazole-based thiazoles | BuChE | 0.20 - 14.20 | Donepezil (IC50 = 4.5) |
| Thiazolylhydrazones | AChE | 0.03 - 0.22 | Donepezil (IC50 = 0.0287) |
| Benzothiazole-acetyl-thiosemicarbazides | AChE | 25.5 (µg/mL) - >80 (µg/mL) | Eserine (IC50 = 0.025 µg/mL) |
This table summarizes findings from various studies on different thiazole derivatives to provide an overview of their cholinesterase inhibitory potential.
Cyclin-Dependent Kinase (CDK) Pathway Modulation (e.g., CDK9, CDK2, CDK7)
The modulation of cyclin-dependent kinases (CDKs) is a key strategy in anticancer drug development. Research has identified 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as potent CDK inhibitors. Notably, a compound from this series featuring a meta-nitrophenyl substituent (m-NO2) demonstrated highly potent, pan-CDK inhibition, with Ki values in the single-digit nanomolar range against CDK9, CDK1, and CDK2. acs.org
CDK9, in particular, is a crucial regulator of transcription, and its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins that are vital for cancer cell survival. The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has proven effective in targeting the ATP-binding site of these kinases. acs.org Structure-activity relationship (SAR) studies have shown that modifications to the anilino and pyrimidine (B1678525) rings can significantly influence both potency and selectivity against different CDK isoforms. acs.orgcardiff.ac.uk
| Compound ID | Target Enzyme | Ki (nM) |
| Ia (R = m-NO2) | CDK9/cyclin T1 | 1 |
| CDK1/cyclin B | 3 | |
| CDK2/cyclin A | 6 | |
| CDK7/cyclin H | 130 | |
| 12a (R = m-NO2, R' = CN) | CDK9/cyclin T1 | 1 |
| CDK1/cyclin B | 2 | |
| CDK2/cyclin A | 3 | |
| CDK7/cyclin H | 120 |
Data adapted from studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. Compound Ia is a close structural analog to the this compound core. acs.org
Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in leukocyte trafficking and inflammation. Its inhibition is a therapeutic target for inflammatory diseases. A study focused on developing VAP-1 inhibitors identified a thiazole derivative incorporating a guanidine group as a potent inhibitor of human VAP-1.
This finding is highly relevant as it directly links the core thiazole-guanidine structure to VAP-1 inhibition. The research involved structural modifications of an initial hit compound, leading to the discovery of derivatives with significantly improved potency against human VAP-1, with some showing IC50 values in the nanomolar range.
| Compound ID | Human VAP-1 IC50 (nM) | Rat VAP-1 IC50 (nM) |
| Thiazole-guanidine derivative 10 | 230 | 14 |
| Optimized derivative 21 | 28 | 3.4 |
| Optimized derivative 29 | 19 | 2.5 |
Data from a study on the synthesis and SAR of thiazole derivatives as VAP-1 inhibitors.
Essential Signal Peptidase IB (SpsB) Targeting
Following a thorough review of the available scientific literature, no research findings were located that specifically investigate the interaction between this compound, or its closely related derivatives, and the essential bacterial enzyme Signal Peptidase IB (SpsB). This target appears to be outside the scope of the reported biological activity profiling for this class of compounds.
Other Hydrolase Enzyme Inhibition
The versatile thiazole scaffold has been investigated for its inhibitory activity against a variety of other hydrolase enzymes. These studies reveal a broader enzymatic interaction profile for this chemical class. For example, various isatin (B1672199) thiazole derivatives have been synthesized and shown to be effective inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion. bohrium.com Other research has identified 12-thiazole abietanes as a novel class of reversible inhibitors for the human metabolic serine hydrolase hABHD16A. acs.org Furthermore, certain morpholine-based thiazole derivatives have demonstrated inhibitory activity against carbonic anhydrase-II, with the most potent compound exhibiting a Ki value in the micromolar range. rsc.org
| Thiazole Derivative Class | Target Hydrolase Enzyme | Reported IC50 / Ki Range |
| Isatin Thiazoles | α-Amylase | 22.2 - 27.0 µM |
| Isatin Thiazoles | α-Glucosidase | 20.8 - 27.8 µM |
| 12-Thiazole Abietanes | hABHD16A (Serine Hydrolase) | 3.4 µM (most potent) |
| Morpholine-based Thiazoles | Carbonic Anhydrase-II | Ki = 9.64 µM (most potent) |
This table summarizes findings on the inhibition of various hydrolases by different classes of thiazole derivatives.
Investigations into Antimicrobial Potential
The guanidine and thiazole functionalities are integral to numerous compounds with demonstrated antimicrobial properties. The incorporation of a nitrophenyl group can further modulate this activity.
Guanidine-based compounds have been extensively studied for their antibacterial action. They often function by disrupting bacterial cell membranes. nih.gov Similarly, molecules containing a nitrophenyl group have shown significant antibacterial efficacy. For instance, a novel pleuromutilin (B8085454) derivative featuring a 4-nitrophenyl-piperazinyl moiety, demonstrated potent bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This compound was more effective than the reference drug tiamulin, with a minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio of one against MRSA. mdpi.com
Derivatives of thiazole also form a cornerstone of antimicrobial research. Studies on various thiazole-containing compounds have revealed broad-spectrum activity. For example, certain pyrazolo-thiazolin-4-one derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.43–0.98 μg/mL against Gram-negative strains and 0.95–0.98 μg/mL against Gram-positive strains. nih.gov
The synergistic combination of these structural features in this compound suggests a potential for significant antibacterial action. Research on guanidine-functionalized labdane (B1241275) diterpenoids has yielded compounds with strong activity against Gram-positive bacteria, including S. aureus and S. epidermidis, with MIC values ranging from 4 μg/mL to 8 μg/mL. cnr.it Some of these derivatives also showed moderate activity against Gram-negative pathogens like Klebsiella pneumoniae. cnr.it
| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Guanidine-functionalized labdane diterpenoids | S. aureus (MRSA) | 4 | K. pneumoniae | 16-32 | cnr.it |
| Robenidine (a guanidine derivative) | S. aureus (MRSA) | 2 | E. coli | 2-16 | researchgate.net |
| Pyrazolo-thiazolin-4-one derivatives | S. aureus | 0.95-0.98 | E. coli | 0.43-0.98 | nih.gov |
This table presents data for structurally related derivatives to indicate potential activity.
The guanidine moiety is a key feature in several potent antifungal agents. mdpi.com Guanidine-based compounds can exert fungicidal effects by inducing pore formation in the fungal cell membrane, leading to membrane depolarization and leakage of vital ions like K+. nih.gov For example, polyhexamethylene guanidine hydrochloride (PHMGH) has demonstrated more potent activity against various pathogenic fungi than the conventional drug amphotericin B, with MIC values in the range of 1.25–2.5 μg/mL against several fungal species, including Candida species. mdpi.comnih.gov
Furthermore, certain guanidine-functionalized diterpenoids that show antibacterial activity are also effective against the yeast Candida albicans, with some derivatives achieving MIC values of 8 µg/mL. cnr.it This dual activity highlights the broad antimicrobial potential of the guanidine group. Given the presence of this functional group, this compound and its derivatives are hypothesized to possess antifungal capabilities, likely acting through membrane disruption.
| Compound/Derivative Class | Fungal Pathogen | MIC (µg/mL) | Reference |
| Polyhexamethylene guanidine hydrochloride (PHMGH) | Candida spp. | 1.25-2.5 | mdpi.com |
| Guanidine-functionalized labdane diterpenoids | Candida albicans | 8-16 | cnr.it |
| Guanylhydrazone derivative (Compound 38) | Candida albicans | 1.56 | mdpi.com |
| Guanylhydrazone derivative (Compound 38) | Aspergillus niger | 12.5 | mdpi.com |
This table presents data for structurally related derivatives to indicate potential activity.
Anti-Proliferative and Cytotoxic Mechanism Elucidation
The combination of a thiazole ring with other aromatic systems is a common strategy in the design of novel anti-cancer agents. These scaffolds can interact with various biological targets to inhibit cancer cell growth.
Research on related structures indicates that derivatives of this compound could exhibit significant anti-proliferative activity against a range of human cancer cell lines.
Colorectal Carcinoma: Thiazolyl hydrazone derivatives have shown promising activity against colorectal cancer cell lines. For example, the indanone-based thiazolyl hydrazone derivative ITH-6 displayed potent cytotoxicity against HT-29 and COLO 205 cell lines with IC50 values of 0.44 µM and 0.98 µM, respectively. nih.gov
Hepatocellular Carcinoma: The nitrophenyl and thiazole moieties are present in compounds active against liver cancer. A study of 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB), a related isostere of the thiazole ring, demonstrated selective and potent cytotoxic effects against the Huh7 human hepatocellular carcinoma cell line, with an IC50 value of 16.2 µM after 72 hours of incubation. nih.gov Another series of 2-pyridyl thiazole derivatives, including one with a 3-nitrophenyl substituent at the 4-position of the thiazole ring (TAP-10), also showed cytotoxicity against the HepG2 liver cancer cell line. ufba.br
Glioblastoma: Thiazolidinone derivatives, which share a core structure with thiazoles, have been screened for activity against glioblastoma. One of the most potent compounds, (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one (HBPT), exhibited an IC50 value of 19.6 µM against U87MG human glioblastoma cells. researchgate.net
Melanoma: Derivatives containing thiazole or nitrophenyl groups have demonstrated significant anti-melanoma activity. A chalcone-tethered quinoline (B57606) derivative bearing a para-nitro group was highly active against the A375 melanoma cell line with an IC50 value of 0.34 µM. nih.gov Additionally, a series of paracyclophanyl-dihydronaphtho[2,3-d]thiazoles yielded a compound with an IC50 of 0.81 µM against the SK-MEL-5 melanoma cell line. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indanone-based thiazolyl hydrazone (ITH-6) | COLO 205 | Colorectal Carcinoma | 0.98 | nih.gov |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 | Hepatocellular Carcinoma | 16.2 | nih.gov |
| Thiazolidinone derivative (HBPT) | U87MG | Glioblastoma | 19.6 | researchgate.net |
| Chalcone-quinoline with nitro group | A375 | Melanoma | 0.34 | nih.gov |
| Paracyclophanyl-dihydronaphtho[2,3-d]thiazole | SK-MEL-5 | Melanoma | 0.81 | nih.gov |
This table presents data for structurally related derivatives to indicate potential activity.
A primary mechanism by which cytotoxic compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Anti-apoptotic members, such as Myeloid cell leukemia 1 (Mcl-1), are frequently overexpressed in tumors, contributing to therapeutic resistance. nih.govmdpi.com
Mcl-1 is a critical survival protein for many cancer types, and its high expression is often linked to resistance against various chemotherapies. mdpi.commdpi.com Therefore, compounds that can either directly inhibit Mcl-1 or trigger downstream pathways leading to its degradation are of significant therapeutic interest. The MAPK/ERK signaling pathway is one route that can increase the stability and anti-apoptotic function of Mcl-1. mdpi.com
While direct evidence for this compound is unavailable, related thiazole derivatives have been shown to induce apoptosis. The cytotoxic thiazolyl hydrazone ITH-6 was found to induce apoptosis in colorectal cancer cells and inhibit the expression of the anti-apoptotic protein Bcl-2. nih.gov This suggests that the thiazole scaffold can serve as a backbone for compounds that engage apoptotic pathways. Targeting Mcl-1 is a rational strategy for overcoming the survival advantages of cancer cells, and the development of specific small-molecule inhibitors of Mcl-1, such as S63845, has proven effective in preclinical models of hematological malignancies. mdpi.com
Antioxidant Capacity and Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Compounds with antioxidant properties can scavenge these harmful free radicals.
The thiazole nucleus is a component of various molecules evaluated for antioxidant potential. A synthesized catechol hydrazinyl-thiazole derivative (CHT) demonstrated potent free radical scavenging activity in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) assays. mdpi.com In the ABTS assay, the CHT compound was over three times more active than the standard antioxidant, Trolox. mdpi.com Similarly, a series of novel thiazinanones, which are six-membered ring analogs of thiazolidinones, were reported to have significant radical scavenging properties. nih.gov
These findings suggest that the thiazole ring within the this compound structure could contribute to antioxidant and ROS scavenging activities. This potential is significant, as ROS scavenging can be a protective mechanism, although it is noteworthy that some anticancer agents containing the thiazole moiety exert their cytotoxic effects by increasing intracellular ROS levels, thereby inducing oxidative stress-mediated cell death. nih.gov
Evaluation of Anticonvulsant Properties
There is no available scientific literature that has evaluated the anticonvulsant properties of this compound. Research into the anticonvulsant potential of related chemical classes, such as other thiazole derivatives or compounds containing a guanidine group, has been conducted. For instance, various thiazole-bearing 4-thiazolidinones and 2-aryl-5-guanidino-1,3,4-thiadiazoles have been synthesized and assessed for their effects in preclinical seizure models. One study identified anticonvulsant activity in 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, a compound with some structural similarities. However, these findings cannot be extrapolated to definitively predict the activity of this compound without direct experimental evidence.
Insecticidal and Acaricidal Assessments
Similarly, there is a lack of published research on the insecticidal and acaricidal activities of this compound. The broader classes of guanidine and thiazole derivatives have been a subject of interest in the development of agrochemicals. Patents exist for certain guanidine derivatives with insecticidal applications, and some neonicotinoid insecticides are known to be nitroguanidines. Thiazole-containing compounds have also been explored for their potential as insecticides. Nevertheless, without specific studies on this compound, its potential efficacy as an insecticide or acaricide remains undetermined.
Computational Chemistry and Molecular Modeling Investigations for 1 4 3 Nitrophenyl Thiazol 2 Yl Guanidine
Quantum Mechanical Studies for Electronic and Structural Properties
Quantum mechanical calculations provide a fundamental understanding of a molecule's geometry and electron distribution, which are critical determinants of its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Calculations and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process minimizes the molecule's energy to find its ground-state structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its steric and electronic properties. sapub.orgresearchgate.net The planarity between the thiazole (B1198619) and nitrophenyl rings is a key determinant of electronic delocalization.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical yet representative data based on DFT studies of analogous structures.
| Parameter | Moiety | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-NO₂ | 1.45 |
| Bond Length (Å) | C-S (Thiazole) | 1.76 |
| Bond Length (Å) | C=N (Guanidine) | 1.30 |
| Bond Angle (°) | O-N-O (Nitro) | 125 |
| Bond Angle (°) | C-N-C (Thiazole) | 110 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr
For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine (B92328) and thiazole moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, the probable site for nucleophilic attack. sapub.org
Table 2: Predicted FMO Properties of this compound This table presents hypothetical yet representative data based on FMO studies of analogous structures.
| Parameter | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Represents electron-donating capability |
| LUMO Energy | -2.50 | Represents electron-accepting capability |
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities.
In the case of this compound, the MEP surface would show distinct regions:
Negative Potential (Red/Yellow): These regions, rich in electrons, are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring. These are sites susceptible to electrophilic attack. tandfonline.comresearchgate.net
Positive Potential (Blue): These electron-deficient regions are anticipated around the hydrogen atoms of the guanidine group, identifying them as sites for nucleophilic interactions and hydrogen bond donation. dergipark.org.tr This analysis is crucial for predicting non-covalent interactions, such as those involved in ligand-receptor binding.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. nih.govmdpi.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would likely reveal significant delocalization. Key interactions would include:
π → π interactions:* Within the nitrophenyl and thiazole rings, indicating strong aromatic stabilization.
n → π interactions:* Involving the lone pairs (n) on the nitrogen and oxygen atoms and the antibonding (π*) orbitals of the aromatic systems. These interactions are crucial for the delocalization of electron density across the molecule. taylorfrancis.com
Table 3: Predicted NBO Interaction Energies (E(2)) for this compound This table presents hypothetical yet representative data based on NBO studies of analogous structures.
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N) on Guanidine | π*(C=N) | > 20 | Intramolecular charge transfer |
| π(C=C) on Phenyl | π*(C=C) on Phenyl | ~ 18 | π-delocalization |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.
Prediction of Binding Modes and Affinities with Target Proteins (e.g., MAO-B, SpsB, Rho6, CDK9, CDK2)
MAO-B is a well-established target for neurodegenerative diseases. Studies on closely related 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have shown potent and selective inhibition of MAO-B. nih.govdergipark.org.trresearchgate.net Docking simulations predict that this compound would bind within the active site of MAO-B. The binding cavity features a prominent hydrophobic region and key amino acid residues. The predicted binding mode suggests the nitrophenyl ring orients towards the entrance of the cavity, while the thiazole-guanidine moiety projects deeper, interacting with the FAD cofactor and key residues such as Tyr398 and Tyr435 through π-π stacking and hydrogen bonds. nih.govresearchgate.net The guanidine group, with its multiple hydrogen bond donors, is poised to form strong interactions with backbone carbonyls or acidic residues in the active site.
SpsB (sortase B) is a crucial enzyme for the virulence of Staphylococcus aureus, involved in anchoring surface proteins to the cell wall. Inhibiting SpsB could represent a novel antibacterial strategy. Thiazole derivatives have been explored as potential antimicrobial agents. A docking simulation of this compound into the SpsB active site would likely show the thiazole ring forming hydrophobic interactions within the binding pocket, while the guanidine group could form critical hydrogen bonds with key catalytic residues like Cys223.
Rho GTPases are molecular switches that regulate the cytoskeleton and are implicated in cancer. nih.gov Designing inhibitors that block their interaction with guanine (B1146940) nucleotide exchange factors (GEFs) is a therapeutic strategy. benthamscience.comresearchgate.net The binding site for GEFs on Rho proteins is a potential target. Docking studies could predict that this compound might occupy this surface groove. The planar aromatic systems could engage in hydrophobic and π-π interactions, while the flexible guanidine tail could form hydrogen bonds, mimicking interactions of the natural binding partners.
CDKs are key regulators of the cell cycle and transcription, making them important targets in oncology. nih.govnih.gov The ATP-binding site of kinases is a common target for inhibitors. The scaffold of this compound contains features common to many kinase inhibitors. Molecular docking into the ATP-binding pocket of CDK2 and CDK9 would likely predict that the guanidine group forms hydrogen bonds with the hinge region residues (e.g., Leu83 in CDK2), a hallmark interaction for many ATP-competitive inhibitors. mdpi.com The thiazole and nitrophenyl groups would likely occupy the hydrophobic pocket and the solvent-exposed region, respectively, further stabilizing the complex. researchgate.net
Table 4: Predicted Interactions and Binding Affinities from Molecular Docking This table presents hypothetical yet representative data based on docking studies of analogous compounds against the specified targets.
| Target Protein | Key Interacting Residues | Predicted Interaction Types | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| MAO-B | Tyr398, Tyr435, FAD | H-Bond, π-π Stacking | -8.5 to -10.0 |
| SpsB | Cys223, Thr168 | H-Bond, Hydrophobic | -6.0 to -7.5 |
| Rho6 | Trp58, Glu40 | H-Bond, Hydrophobic | -6.5 to -8.0 |
| CDK9 | Cys106, Asp104 | H-Bond (Hinge) | -7.0 to -9.0 |
| CDK2 | Leu83, Lys33, Asp145 | H-Bond (Hinge), Hydrophobic | -7.5 to -9.5 |
Identification of Key Amino Acid Residues and Interaction Types
Molecular docking simulations performed on analogous 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, particularly as inhibitors of human monoamine oxidase B (hMAO-B), have offered significant insights into the probable binding modes and key interactions that this compound might also exhibit. These studies suggest that the compound likely orients itself within the active site of target proteins to maximize favorable energetic interactions.
The key amino acid residues and the types of interactions are hypothesized to include:
Hydrogen Bonds: The guanidine group, with its multiple hydrogen bond donors and acceptors, is poised to be a critical determinant of binding affinity and specificity. It is highly probable that this group would form strong hydrogen bonds with polar or charged residues such as Aspartic Acid, Glutamic Acid, Serine, and Threonine within a target's active site. The thiazole nitrogen and the nitro group's oxygen atoms could also participate in hydrogen bonding.
Pi-stacking Interactions: The aromatic 3-nitrophenyl ring is a prime candidate for engaging in pi-stacking interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, and Tryptophan. These interactions are crucial for the proper orientation and stabilization of the ligand within the binding pocket.
Table 1: Postulated Intermolecular Interactions of this compound with Target Site Residues
| Interaction Type | Moiety of the Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Guanidine group, Thiazole nitrogen, Nitro group | Asp, Glu, Ser, Thr, Gln, Asn |
| Pi-stacking | 3-Nitrophenyl ring, Thiazole ring | Tyr, Phe, Trp |
| Hydrophobic Interactions | Phenyl ring, Thiazole ring | Leu, Ile, Val, Ala |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While direct molecular dynamics (MD) simulation data for this compound is not available, the behavior of similar compounds in simulations provides a predictive framework. MD simulations are instrumental in assessing the conformational stability of the ligand-protein complex over time and elucidating the dynamics of the binding process.
For a compound like this compound, MD simulations would be expected to reveal:
Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation trajectory would indicate the stability of the binding pose predicted by molecular docking. A stable RMSD would suggest that the compound remains securely bound in its initial predicted orientation.
Binding Dynamics: MD simulations can capture the subtle conformational changes in both the ligand and the protein upon binding. It would be anticipated that the guanidine group, due to its flexibility and hydrogen bonding capacity, might exhibit dynamic interactions with surrounding residues, potentially leading to a more optimized and stable binding mode not fully captured by static docking.
Solvent Effects: These simulations also account for the role of water molecules in the active site, which can mediate interactions between the ligand and the protein, further stabilizing the complex.
Table 2: Predicted Parameters from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Predicted Outcome for this compound | Significance |
| RMSD of Protein-Ligand Complex | Stable trajectory with low fluctuations | Indicates a stable and persistent binding mode. |
| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds | Confirms the importance of specific polar interactions for binding affinity. |
| Radial Distribution Function | High probability of finding specific residues near key functional groups | Elucidates the spatial arrangement and strength of interactions. |
In Silico Insights into Mechanism of Action and Selectivity
In silico studies on related thiazole derivatives have provided valuable clues into their potential mechanisms of action and selectivity. For this compound, computational approaches could offer insights into how it might function at a molecular level.
Mechanism of Action: By identifying the key interactions within the active site of a target enzyme, such as hMAO-B, computational models can suggest how the compound might inhibit its function. For instance, the binding of the compound could block the substrate's access to the catalytic site or induce a conformational change that renders the enzyme inactive. The strong interactions predicted for the guanidine and nitrophenyl groups are likely central to its inhibitory mechanism.
Selectivity: The selectivity of a compound for one target over another can be explored by comparing its binding affinity and interaction patterns in the active sites of different proteins. For example, docking and MD simulations of this compound with both MAO-A and MAO-B could reveal subtle differences in the active site architectures that this compound can exploit to achieve selective inhibition. The specific arrangement and type of amino acid residues in the binding pocket would determine the degree of complementarity and, consequently, the selectivity.
Future Research Trajectories and Translational Outlook for 1 4 3 Nitrophenyl Thiazol 2 Yl Guanidine
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity
The rational design of next-generation analogues of 1-(4-(3-nitrophenyl)thiazol-2-yl)guanidine will be pivotal in enhancing its therapeutic index and target specificity. Structure-activity relationship (SAR) studies are a cornerstone of this endeavor. For the related class of 4-phenyl-2-guanidinothiazoles, it has been demonstrated that the electronic and hydrophobic properties of substituents on the phenyl ring, as well as the hydrogen-donating capacity of meta-substituents, play a crucial role in their biological activity. nih.gov This suggests that systematic modifications to the 3-nitrophenyl group of the parent compound could yield analogues with improved potency and selectivity.
Future synthetic strategies could explore the introduction of a diverse array of substituents at various positions on the phenyl ring to modulate the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups could fine-tune the compound's interaction with its biological targets. Furthermore, substitution on the guanidine (B92328) moiety itself, such as with a benzyl (B1604629) group, has been shown to increase the activity of some proton pump inhibitors, a principle that could be explored in this context as well. nih.gov The synthesis of such analogues would likely follow established synthetic routes for 2-guanidinothiazole derivatives, providing a clear path forward for medicinal chemists.
A representative table of potential next-generation analogues and their design rationale is presented below:
| Analogue | Modification | Rationale for Synthesis |
| 1-(4-(3-aminophenyl)thiazol-2-yl)guanidine | Reduction of the nitro group to an amine | To investigate the impact of a hydrogen-bonding donor group on target interaction. |
| 1-(4-(3-hydroxyphenyl)thiazol-2-yl)guanidine | Replacement of the nitro group with a hydroxyl group | To explore the role of a hydrogen-bonding acceptor/donor in activity. |
| 1-(4-(3-chlorophenyl)thiazol-2-yl)guanidine | Substitution of the nitro group with a halogen | To assess the influence of electrostatic and hydrophobic interactions. |
| N-benzyl-1-(4-(3-nitrophenyl)thiazol-2-yl)guanidine | Addition of a benzyl group to the guanidine moiety | To potentially enhance potency, based on findings for related compounds. nih.gov |
Identification and Validation of Novel Biological Targets for Therapeutic Intervention
While the initial therapeutic focus for compounds like this compound might be in a specific disease area, its structural motifs are present in molecules with a wide range of biological activities. The thiazole (B1198619) ring is a core component of numerous clinically approved drugs with anticancer, antifungal, and anti-inflammatory properties. nih.gov Similarly, the guanidine group is a key feature in compounds targeting a variety of receptors and enzymes. sci-hub.se This suggests that this compound and its analogues could have untapped therapeutic potential against a variety of diseases.
Future research should employ a combination of in silico and experimental approaches to identify and validate novel biological targets. Target prediction algorithms can be used to screen the compound against a vast library of protein structures, identifying potential binding partners. These computational predictions can then be validated through in vitro binding assays and functional screens. For example, given the prevalence of the thiazole scaffold in kinase inhibitors, it would be prudent to screen this compound against a panel of kinases implicated in cancer and inflammatory diseases. nih.gov Furthermore, considering the role of some guanidine-containing compounds as histamine (B1213489) H3 receptor antagonists, this is another potential target class worth investigating. nih.gov
A summary of potential biological targets for investigation is provided below:
| Target Class | Rationale | Potential Therapeutic Area |
| Protein Kinases | The thiazole moiety is a common scaffold in kinase inhibitors. nih.gov | Cancer, Inflammatory Diseases |
| Histamine Receptors | Guanidine derivatives have shown activity as histamine receptor antagonists. nih.gov | Neurological Disorders, Allergic Conditions |
| Gastric H+/K+-ATPase | 4-substituted-2-guanidinothiazoles are known inhibitors of this proton pump. nih.gov | Gastrointestinal Disorders |
| Microbial Enzymes | Thiazole-containing compounds exhibit broad-spectrum antimicrobial activity. | Infectious Diseases |
Development of Multi-Target Directed Ligands (MTDLs) for Complex Diseases
The multifactorial nature of many chronic diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target directed ligands (MTDLs). frontiersin.org MTDLs are single molecules designed to interact with multiple biological targets, offering the potential for enhanced efficacy and reduced drug resistance. The this compound scaffold, with its two distinct and biologically active moieties, is an excellent candidate for development into an MTDL.
The design of MTDLs based on this scaffold would involve the strategic incorporation of additional pharmacophoric features to enable interaction with a second, complementary target. For instance, by modifying the substituents on the phenyl ring or the guanidine group, it may be possible to introduce affinity for a target involved in a parallel disease pathway. Thiazole-based compounds have already been investigated as multi-targeted inhibitors, for example, as dual EGFR/VEGFR-2 inhibitors in cancer therapy. nih.gov This precedent supports the feasibility of developing this compound-based MTDLs.
Potential MTDL strategies are outlined in the following table:
| MTDL Strategy | Target Combination | Rationale | Potential Disease Indication |
| Dual Kinase/Receptor Inhibition | Kinase + Histamine Receptor | Combining anti-proliferative and anti-inflammatory effects. | Cancers with an inflammatory component. |
| Enzyme/Ion Channel Modulation | H+/K+-ATPase + a secondary GI target | To achieve a synergistic effect in treating gastrointestinal disorders. | Peptic Ulcer Disease, GERD |
| Dual Antimicrobial Action | Inhibition of two distinct microbial enzymes | To overcome drug resistance in infectious pathogens. | Multi-drug resistant infections. |
Chemoinformatics, QSAR, and Machine Learning Applications in Drug Discovery
Chemoinformatics and computational modeling will be indispensable in accelerating the discovery and optimization of drugs based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish mathematical relationships between the chemical structure of analogues and their biological activity. Such models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. For 4-substituted-2-guanidinothiazoles, QSAR has already been used to quantify the role of physicochemical factors in their inhibitory activity. nih.gov
Molecular docking and molecular dynamics simulations can provide insights into the binding mode of these compounds at their target sites, guiding the rational design of analogues with improved affinity and selectivity. mdpi.com Furthermore, machine learning algorithms can be trained on existing data for thiazole and guanidine derivatives to predict a range of properties, from biological activity to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. These in silico tools will be crucial for navigating the vast chemical space of possible analogues and identifying those with the highest probability of clinical success. nih.gov
A summary of computational approaches and their applications is provided below:
| Computational Method | Application in Drug Discovery | Expected Outcome |
| QSAR | Predicting the biological activity of virtual analogues. | Prioritization of synthetic targets. |
| Molecular Docking | Elucidating the binding mode at the target site. | Rational design of more potent inhibitors. |
| Molecular Dynamics | Assessing the stability of the ligand-target complex. | Understanding the dynamics of binding. |
| Machine Learning | Predicting ADMET properties and potential off-target effects. | Early identification of compounds with favorable drug-like properties. |
Exploration of Advanced Drug Delivery Systems for Optimized Biological Response
The therapeutic efficacy of this compound and its analogues could be significantly enhanced through the use of advanced drug delivery systems. These systems can improve the solubility, stability, and pharmacokinetic profile of a drug, as well as enable targeted delivery to the site of action, thereby increasing efficacy and reducing side effects.
Given the cationic nature of the guanidinium (B1211019) group, lipid-based nanoparticles (LNPs) represent a particularly promising delivery vehicle. researchgate.net The positive charge of the guanidinium moiety can facilitate electrostatic interactions with negatively charged cell membranes, potentially enhancing cellular uptake. Recent research has focused on developing ionizable guanidine-based lipids for the formulation of LNPs that can efficiently deliver mRNA. researchgate.net This technology could be adapted for the delivery of small molecule drugs like this compound. Additionally, polymeric nanoparticles incorporating guanidine derivatives are being explored for their ability to ameliorate hepatic lipid accumulation, showcasing the versatility of guanidinium-based delivery systems. nih.gov
Potential drug delivery strategies are highlighted in the table below:
| Delivery System | Rationale | Potential Advantages |
| Lipid Nanoparticles (LNPs) | The cationic guanidinium group can interact with anionic lipids. researchgate.net | Enhanced cellular uptake, improved solubility, and potential for targeted delivery. |
| Polymeric Nanoparticles | Guanidine-modified polymers can form stable nanoparticles. nih.gov | Controlled release, improved stability, and biocompatibility. |
| Prodrug Approach | Masking the guanidine group to improve membrane permeability. | Enhanced oral bioavailability and passive diffusion across membranes. |
Repurposing Potential and Broadening Therapeutic Scope for Related Conditions
Drug repurposing, the identification of new uses for existing drugs, offers a time- and cost-effective approach to drug development. The 2-aminothiazole (B372263) scaffold, a close structural relative of the 2-guanidinothiazole core of the title compound, is present in a number of approved drugs with diverse indications. researchgate.net This suggests that this compound and its analogues may have therapeutic potential beyond their initial intended use.
A systematic screening of this compound class against a wide range of disease models could uncover novel therapeutic applications. For example, given the known anti-inflammatory and anticancer activities of many thiazole derivatives, it would be logical to explore the potential of this compound in these areas. mdpi.com Furthermore, the structural similarities to compounds with activity against neurodegenerative diseases warrant investigation into its potential as a neuroprotective agent. High-throughput screening and phenotypic screening assays will be valuable tools in this exploratory phase.
Potential areas for drug repurposing are listed in the table below:
| Therapeutic Area | Rationale for Repurposing |
| Oncology | The thiazole scaffold is a common feature in anticancer drugs. nih.gov |
| Inflammatory Disorders | Many thiazole derivatives exhibit anti-inflammatory properties. |
| Neurodegenerative Diseases | Structural similarities to compounds with neuroprotective effects. |
| Infectious Diseases | The 2-aminothiazole core is a known pharmacophore in antimicrobial agents. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A key approach involves reacting 4-(3-nitrophenyl)thiazol-2-amine with guanidine derivatives under acidic or basic conditions. For example, thiourea intermediates can be cyclized using hydrochloric acid or trifluoroacetic acid to form the guanidine-thiazole core . Optimization includes controlling temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalytic agents like triethylamine may enhance reaction efficiency. Yield improvements (from ~50% to >80%) are achievable by stepwise purification using column chromatography and recrystallization .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H NMR detects aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and thiazole protons (δ 6.8–7.2 ppm). C NMR identifies the guanidine carbon (δ 157–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 304.08 for CHNOS) .
- X-ray Crystallography : Resolves π-stacking interactions between the nitrophenyl and thiazole groups, critical for stability .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ATPase assays) to identify inhibitory activity .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How do structural modifications at the guanidine or thiazole moieties influence bioactivity and pharmacokinetics?
- Methodological Answer : Systematic SAR studies reveal:
- Guanidine Substitution : Replacing guanidine with acylthiourea reduces cytotoxicity but enhances antifungal activity (e.g., EC = 2.1 µM against Candida albicans) .
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position improves logBB values (blood-brain barrier penetration) from -1.15 to -0.18, as calculated via in silico models .
- Nitrophenyl Position : Meta-substitution (3-nitrophenyl) enhances π-π stacking with enzyme active sites compared to para-substitution .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo activity data?
- Methodological Answer : Contradictions often arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug Design : Masking the guanidine group with acetyl or benzyl moieties to enhance plasma stability .
- Microsomal Assays : Liver microsome incubation identifies metabolic hotspots (e.g., CYP450-mediated oxidation of the thiazole ring) .
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma half-life (t) and tissue distribution in rodent models .
Q. How can computational methods guide the optimization of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like COX-2 (PDB: 5KIR) using AutoDock Vina .
- QSAR Modeling : 2D descriptors (e.g., topological polar surface area) correlate with antifungal potency (R = 0.89) .
- ADMET Prediction : SwissADME estimates logP (2.1 ± 0.3) and solubility (<10 µM), guiding synthetic prioritization .
Data Contradiction Analysis
Q. Why do logBB values vary significantly across structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
